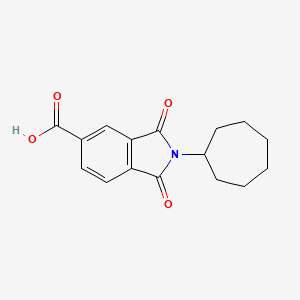
2-cycloheptyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-cycloheptyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves the reaction of cycloheptanone with phthalic anhydride under acidic conditions to form the intermediate product, which is then further reacted with ammonia or an amine to yield the final compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Analyse Des Réactions Chimiques
2-Cycloheptyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid undergoes various chemical reactions, including:
Applications De Recherche Scientifique
2-Cycloheptyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-cycloheptyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects . Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved .
Comparaison Avec Des Composés Similaires
2-Cycloheptyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid can be compared with other isoindole derivatives, such as:
1H-Isoindole-5-carboxylic acid, 2,3-dihydro-1,3-dioxo-: This compound shares a similar core structure but differs in the substituents attached to the isoindole ring.
1,3-Dioxo-2(4-phenoxy-phenyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid: Another similar compound with different substituents, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for research and industrial applications .
Activité Biologique
2-Cycloheptyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a compound belonging to the isoindole family, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₄H₁₉NO₃
- Molecular Weight : 251.31 g/mol
- CAS Number : 117135-94-1
Research indicates that derivatives of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids exhibit significant biological activity through the inhibition of specific enzymes. Notably, they are recognized as inhibitors of endo-beta-glucuronidase heparanase , which plays a critical role in various pathological processes including cancer metastasis and inflammation .
1. Antitumor Activity
Compounds similar to this compound have demonstrated antitumor properties. For instance:
- In vitro studies showed that certain derivatives exhibit cytotoxic effects against various cancer cell lines with IC50 values ranging from 200 to 500 nM .
2. Anti-inflammatory Effects
These compounds also show promise in reducing inflammation by inhibiting cytokine production. This property is crucial for developing therapies aimed at inflammatory diseases .
3. Antimicrobial Activity
Isoindole derivatives have been noted for their antimicrobial properties against fungi and bacteria. The presence of the isoindole structure is linked to enhanced antimicrobial efficacy .
Case Studies
Propriétés
IUPAC Name |
2-cycloheptyl-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c18-14-12-8-7-10(16(20)21)9-13(12)15(19)17(14)11-5-3-1-2-4-6-11/h7-9,11H,1-6H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKHNBKGJXJOHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














